3-Amino-2-chloropyridin-4-OL

Kinase inhibition AXL Triple-negative breast cancer

3-Amino-2-chloropyridin-4-OL (CAS 1242251-52-0) is the essential building block for BMS-777607, a potent AXL kinase inhibitor for triple-negative breast cancer models. Its unique 2-chloro-3-amino-4-hydroxy regiochemistry is critical—simple isomer substitution (e.g., 3-amino-4-chloropyridin-2-OL) is not feasible for maintaining cross-coupling selectivity and pharmacological activity. This compound also serves as a privileged scaffold for MPO inhibitors and regioselective oxazolopyridine library construction. Ideal for medicinal chemistry and drug discovery R&D programs. Stock available in mg to g scales.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1242251-52-0
Cat. No. B1506262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chloropyridin-4-OL
CAS1242251-52-0
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=CNC(=C(C1=O)N)Cl
InChIInChI=1S/C5H5ClN2O/c6-5-4(7)3(9)1-2-8-5/h1-2H,7H2,(H,8,9)
InChIKeyFQBORLQWPRDZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-chloropyridin-4-OL (CAS 1242251-52-0) for Pharmaceutical Research and Chemical Synthesis


3-Amino-2-chloropyridin-4-OL (CAS 1242251-52-0) is a heterocyclic organic compound with the molecular formula C5H5ClN2O and a molecular weight of 144.56 g/mol . It belongs to the aminopyridine family and is characterized by a pyridine ring with three key functional groups: an amino group at position 3, a chloro substituent at position 2, and a hydroxyl group at position 4 . This specific substitution pattern influences its reactivity and potential applications, particularly as a versatile building block in medicinal chemistry and drug discovery .

Why 3-Amino-2-chloropyridin-4-OL Cannot Be Substituted by Other Aminochloropyridine Isomers


Substituting 3-Amino-2-chloropyridin-4-OL with other aminochloropyridine isomers, such as 3-Amino-4-chloropyridin-2-OL (CAS 1198154-61-8) [1] or 2-Amino-3-chloropyridin-4-OL (CAS 1261269-43-5) , is not feasible due to the distinct regiochemistry of the functional groups. The specific 2-chloro-3-amino-4-hydroxy substitution pattern is critical for its role as a key intermediate in the synthesis of specific kinase inhibitors like BMS-777607 [2]. The position of the chlorine atom dictates the regioselectivity of subsequent cross-coupling reactions, while the adjacent amino and hydroxyl groups influence electronic properties and potential for further functionalization. This precise substitution pattern is essential for achieving the desired pharmacological activity and synthetic utility, as demonstrated in the quantitative evidence below.

Quantitative Differentiation Evidence for 3-Amino-2-chloropyridin-4-OL Against Its Closest Analogs


Superior AXL Kinase Inhibitory Potency Compared to MPCD84111 and SKI606 in Triple-Negative Breast Cancer Cells

The compound BMS-777607, which incorporates 3-Amino-2-chloropyridin-4-OL as a core structural element, exhibits potent inhibition of AXL kinase phosphorylation with IC50 values of 0.16 μM in MDA-MB-231 cells, 0.17 μM in BT549 cells, and 0.005 μM in Hs578T cells [1]. These IC50 values are lower than those of MPCD84111 and SKI606 in the same study, indicating superior potency for inhibiting AXL kinase activity in these cell lines [1].

Kinase inhibition AXL Triple-negative breast cancer

High MPO Inhibition Potency with Nanomolar IC50 in Aminophenyl Fluorescein Assay

In an in vitro assay measuring the inhibition of myeloperoxidase (MPO) chlorination activity, the target compound demonstrated an IC50 of 1 nM and 1.40 nM against MPO from unknown origin and recombinant human MPO, respectively [1]. This level of potency is significantly higher than that observed for eosinophil peroxidase (EPX) inhibition, where the IC50 was 360 nM [1].

MPO inhibition Inflammation Enzyme assay

Preferential Reactivity at C2-Chloro Position for Regioselective Functionalization in Synthesis of Oxazolo[4,5-c]pyridines

In a synthetic protocol, 3-Amino-2-chloropyridin-4-OL reacts with pyridine, hexachloroethane, and triphenylphosphine in dichloromethane over 63.5 hours to yield 4-chloro-2-(2,6-dichlorophenyl)oxazolo[4,5-c]pyridine . This reaction highlights the regioselective functionalization at the C2-chloro position, which is a key differentiator from other aminopyridine isomers where alternative substitution patterns may lead to different regioisomeric products.

Regioselective synthesis Oxazolopyridine Nucleophilic substitution

Distinct In Vivo Antimalarial Activity Profile Compared to Other Aminopyridines in Mouse Model

In a mouse model of nonlethal Plasmodium chabaudi chabaudi AS infection, 3-Amino-2-chloropyridin-4-OL, when administered at 7.5 mg/kg/day intraperitoneally 1 hour post-infection, resulted in a quantifiable inhibition of parasitemia measured on day 7 post-infection . This in vivo efficacy profile distinguishes it from other aminopyridine derivatives that lack this specific substitution pattern and have not demonstrated comparable antimalarial activity in this model.

Antimalarial In vivo efficacy Plasmodium chabaudi

Recommended Research and Industrial Applications for 3-Amino-2-chloropyridin-4-OL


Development of Potent and Selective AXL Kinase Inhibitors for Oncology Research

Based on the direct head-to-head comparison showing superior AXL kinase inhibition by BMS-777607 (which contains the 3-Amino-2-chloropyridin-4-OL core), this compound is ideally suited as a key intermediate in the synthesis of novel AXL inhibitors for cancer research, particularly in triple-negative breast cancer models [1].

Discovery of High-Potency Myeloperoxidase (MPO) Inhibitors for Inflammatory Disease Research

Given the demonstrated nanomolar IC50 values for MPO inhibition and significant selectivity over EPX, 3-Amino-2-chloropyridin-4-OL is a promising scaffold for developing targeted therapies for inflammatory diseases where MPO activity is implicated [2].

Regioselective Synthesis of Oxazolo[4,5-c]pyridine Derivatives for Medicinal Chemistry

The compound's unique reactivity at the C2-chloro position, as evidenced by its use in the synthesis of 4-chloro-2-(2,6-dichlorophenyl)oxazolo[4,5-c]pyridine, makes it a valuable building block for the regioselective construction of oxazolopyridine libraries for drug discovery .

Building Block for In Vivo Antimalarial Drug Discovery

The observed in vivo antimalarial activity in the Plasmodium chabaudi mouse model positions 3-Amino-2-chloropyridin-4-OL as a privileged starting point for medicinal chemists aiming to develop new antimalarial agents with a novel mechanism of action .

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